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CAS No.: 2095625-97-9

Cat. No.: S548214

Milademetan Adverse Events at a Glance

The table below summarizes the most common and significant treatment-emergent adverse events (TEAEs)

associated with Milademetan across clinical trials.

All Grades .
Adverse Event Grade 3/4 Frequency Management Recommendations

Frequency
Thrombocytopenia Very Common 29.0% (Phase 1) [1], Close monitoring, dose

[1][2] 39.5% (Phase Ill) [2] interruptions/reductions [1].
Neutropenia Very Common 15.0% (Phase I) [1], Close monitoring, dose

[1] 25.5% (Phase IlI) [2] interruptions/reductions [1].
Anemia Very Common 13.1% (Phase |) [1], Close monitoring; transfusion

[1] 18.6% (Phase IlI) [2] support may be needed [1].
Nausea Very Common Not frequently Grade Standard antiemetic prophylaxis is

[2] 3/4 [2] recommended.
Vomiting Common [2] Information missing Standard antiemetic prophylaxis is

recommended.
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All Grades .
Adverse Event Grade 3/4 Frequency Management Recommendations
Frequency
Diarrhea Reported [3] Grade 3/4 observed Standard supportive care is
[3] recommended.
Leukopenia Reported [3] Grade 3/4 observed Close monitoring of blood counts is
[3] recommended.

Mechanism of Action & On-Target Toxicity

The following diagram illustrates the molecular mechanism of Milademetan and the primary cause of its

dose-limiting hematological toxicities.
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Management Strategies & Dosing Schedules

¢ Close Hematologic Monitoring: The Phase 3 MANTRA trial reported dose reductions in 44.2% of
patients due to adverse events, primarily hematological [2]. Implement frequent complete blood count
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(CBC) monitoring, especially in the first few cycles, to guide timely intervention.

¢ Intermittent Dosing is Critical: Clinical studies found that a 3-days-on/14-days-off (3/14)
intermittent schedule mitigated severe hematologic abnormalities compared to more continuous
regimens [1]. This schedule allows for bone marrow recovery between treatment cycles.

e Standard Supportive Care: Provide antiemetics for nausea and vomiting. For hematologic toxicities,
manage according to severity with dose delays, reductions, and transfusions as clinically indicated.

Experimental Protocols for Efficacy Assessment

For researchers investigating Milademetan in preclinical models, the following workflow outlines key

experiments for evaluating efficacy and mechanism of action.
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Key Experimental Details:

¢ Cell Viability Assay: Treat cells for 72 hours with Milademetan. Use a luminescent assay (e.g.,
CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) [4].

¢ Mechanistic Confirmation: Prepare whole-cell extracts for Western Blotting to detect protein levels
and phosphorylation states of p53 and its targets (e.g., p21). Use specific antibodies and enhanced
chemiluminescence for detection [4].

¢ In Vivo Efficacy Studies: Implant tumor cells or patient-derived xenograft (PDX) samples into
immunodeficient mice. Once tumors are established (e.g., ~150 mm3), randomize animals into groups
and administer Milademetan (e.g., 100 mg/kg once daily) resuspended in 0.5% methylcellulose via
oral gavage [4]. Measure tumor size 2-3 times weekly.

Frequently Asked Questions (FAQSs)

e What is the recommended phase II dosing schedule for Milademetan? The recommended dose is

260 mg once daily, administered on an intermittent schedule of 3 days on treatment followed by
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14 days off (3/14 schedule) in a 28-day cycle. This schedule was optimized to mitigate dose-limiting

hematologic toxicities [1].

o Which biomarkers are essential for predicting response to Milademetan? The target population is
tumors with MDM?2 amplification and confirmed wild-type TP53 status. MDM?2 amplification leads
to overexpression that suppresses p53 function, making these cancers highly dependent on the MDM?2-

p53 axis [3] [4]. Testing for TP53 mutations is critical, as mutations render the treatment ineffective.

e Were the clinical responses to Milademetan durable? While Milademetan achieved responses in
various refractory solid tumors, a significant challenge is that tumor reductions were often short-
lived. The median progression-free survival in the MANTRA-2 trial was 3.5 months, indicating a need

for combination strategies to achieve more durable clinical benefit [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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